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Compound of Interest

Compound Name: 4-Chloro-6-methyl-3-nitroquinoline

Cat. No.: B8815945

Get Quote

Core Profile & Significance
4-Chloro-6-methyl-3-nitroquinoline is a highly functionalized heterocycle used primarily as a

scaffold for nucleophilic aromatic substitution (

). The presence of the electron-withdrawing nitro group at C3 and the chloro group at C4
creates a "push-pull" electronic environment, making the C4 position highly reactive toward
amines and thiols.

CAS Number: 99010-06-7[1]

Molecular Formula:

[1]

Molecular Weight: 222.63 g/mol

Physical State: Pale yellow to off-white solid

Solubility: Soluble in
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, DMSO, DMF; sparingly soluble in alcohols.

Synthetic Pathway & Structural Logic
To understand the spectroscopic data, one must understand the synthesis. The presence of the

6-methyl group originates from the p-toluidine starting material, while the 3-nitro and 4-chloro

functionalities are introduced sequentially.

Synthesis Workflow
The standard industrial preparation follows a modified Gould-Jacobs or ethoxymethylene

malonate route, followed by chlorination.
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(4-Methylaniline)
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Cyclization
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- EtOH Chlorination
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Figure 1: Synthetic route to 4-Chloro-6-methyl-3-nitroquinoline. The transformation of the 4-

hydroxy tautomer to the 4-chloro derivative is the critical step defined by spectroscopic

changes.

Spectroscopic Analysis (NMR, MS, IR)[2][3]
A. Nuclear Magnetic Resonance ( H NMR)
The

H NMR spectrum is characterized by the deshielding effects of the nitro group and the specific
substitution pattern of the quinoline ring.

Solvent:

or

Reference: TMS (0.00 ppm)
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Proton
Position

Shift (

, ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

H-2 9.15 – 9.30 Singlet (s) -

Most Deshielded:

Alpha to Nitrogen

and beta to the

electron-

withdrawing

group.

Characteristic of

3-nitroquinolines.

H-8 8.05 – 8.15 Doublet (d)

Ortho coupling to

H-7. Relatively

deshielded by

the ring nitrogen.

H-5 8.00 – 8.10 Singlet (s) or d

Meta coupling to

H-7. Shielded

slightly by the

ortho-methyl but

deshielded by

the peri-chloro

group.

H-7 7.65 – 7.75 dd

Doublet of

doublets due to

ortho (H-8) and

meta (H-5)

coupling.

-CH 2.55 – 2.65 Singlet (s) -

6-Methyl group.

Typical aromatic

methyl shift.

Key Diagnostic Feature: The disappearance of the broad exchangeable proton signal (
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) from the precursor (6-methyl-3-nitro-4-quinolinol) at

ppm confirms successful chlorination.

B. Mass Spectrometry (MS)
The mass spectrum provides confirmation of the chlorine isotope pattern and the nitro group

fragmentation.

Ionization Mode: ESI (+) or EI (70 eV)

Molecular Ion (

):

222.0 (

isotope, 100%)

224.0 (

isotope, ~33%)

Observation: A distinct 3:1 ratio for the molecular ion cluster confirms the presence of one

chlorine atom.

Fragmentation Pathway (EI):

: Loss of the nitro group (46 Da) results in a peak at

176/178.

: Subsequent loss of chlorine (35 Da) leads to the quinoline core fragment at

141.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8815945?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion [M]+
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[M - NO2]+
m/z 176/178
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Quinoline Core
m/z 115

- C2H2
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Figure 2: Proposed mass spectrometric fragmentation pathway for 4-Chloro-6-methyl-3-
nitroquinoline.

C. Infrared Spectroscopy (FT-IR)
IR is used primarily to verify the functional groups (Nitro, Chloro) and the absence of the

Hydroxyl/Carbonyl stretch of the starting material.

C-H Stretch (Aromatic): 3050 – 3100 cm

(Weak).

Asymmetric Stretch: 1530 – 1545 cm

(Strong, diagnostic).

Symmetric Stretch: 1340 – 1360 cm
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(Strong).

C=C / C=N (Quinoline Ring): 1610, 1580 cm

.

C-Cl Stretch: 700 – 780 cm

(Medium/Strong).

Absence Check: Ensure no broad band at 3200–3400 cm

(OH) or strong band at 1650–1680 cm

(Amide C=O), which would indicate unreacted 4-quinolinol.

Experimental Protocol: Chlorination
Self-Validating Protocol for the synthesis of the target compound from its hydroxy precursor.

Reagents:

6-Methyl-3-nitro-4-quinolinol (1.0 eq)

Phosphorus Oxychloride (

) (Excess, solvent/reagent)[2]

Triethylamine (

) or DMF (Catalytic)

Procedure:

Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

), suspend 6-methyl-3-nitro-4-quinolinol in neat

(approx. 5-10 mL per gram of starting material).

Catalysis: Add 2-3 drops of dry DMF to catalyze the Vilsmeier-Haack type mechanism.
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Reaction: Heat the mixture to 100–110°C for 2–3 hours. The suspension should clear to

become a homogeneous yellow/brown solution.

Monitoring: Check by TLC (System: Hexane/Ethyl Acetate 3:1). The product will have a

significantly higher

than the polar starting material.

Workup (Critical):

Cool the reaction mixture to room temperature.

Pour the mixture slowly onto crushed ice with vigorous stirring (Exothermic hydrolysis of

excess

).

Neutralize the aqueous slurry with solid

or

to pH 7–8.

Filter the resulting precipitate, wash with water, and dry in a vacuum oven.

Purification: Recrystallize from ethanol or purify via flash column chromatography (

, Hexane/EtOAc) if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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